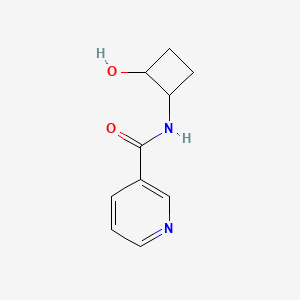
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide, also known as CCR2 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the C-C chemokine receptor type 2 (CCR2), which plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.
Scientific Research Applications
Urease Inhibition
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide: derivatives have been studied for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer . The inhibition of urease is a promising approach for developing new therapies against these conditions.
Molecular Docking Studies
These compounds are also used in molecular docking studies to predict the interaction and affinity between the carboxamide derivatives and urease. This helps in understanding the binding mode and the potential inhibitory effect of these compounds on the enzyme .
Kinetic Studies
Kinetic studies involving N-(2-hydroxycyclobutyl)pyridine-3-carboxamide derivatives provide insights into the inhibitory mechanisms and the rate at which these compounds can affect urease activity. Such studies are crucial for the design of effective urease inhibitors .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these derivatives is analyzed to determine their pharmacokinetic properties. This includes studying how the compounds are absorbed, distributed, metabolized, and excreted from the body, which is essential for drug development .
Anti-inflammatory Activities
Research has indicated that pyridine carboxamide derivatives exhibit anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators, which makes them potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Properties
These compounds have shown a variety of biological activities, including antiviral, antibacterial, and antifungal properties. This makes them valuable in the development of new antimicrobial agents that can be used to treat different infectious diseases .
Agricultural Applications
In agriculture, N-(2-hydroxycyclobutyl)pyridine-3-carboxamide derivatives can be used as pesticidal and herbicidal agents. Their ability to affect certain enzymes and proteins in pests and weeds can help in protecting crops from various biotic stresses .
Enzyme Interaction Studies
The interaction of these derivatives with various enzymes and proteins is studied to understand their inhibitory properties. This research can lead to the discovery of new drugs that target specific enzymes associated with diseases .
Future Directions
While specific future directions for “N-(2-hydroxycyclobutyl)pyridine-3-carboxamide” are not available, related compounds have been studied for their potential as anti-tubercular agents . These studies often involve the design of new hypothetical molecules with improved binding affinities . Such research could help in the future design and development of more potent drug candidates .
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOGXJLZGWIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

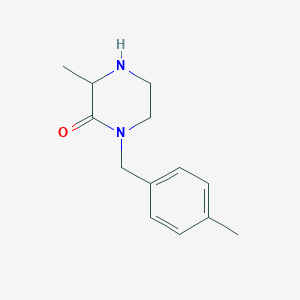
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)
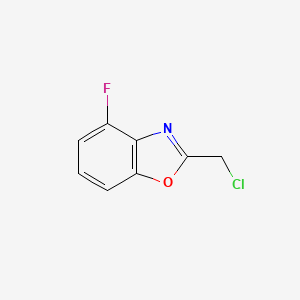
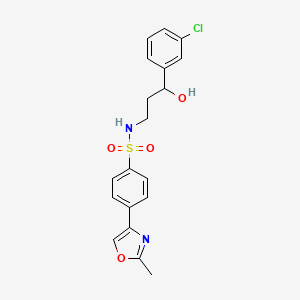
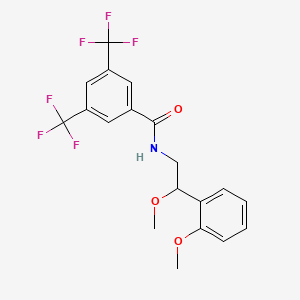
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)

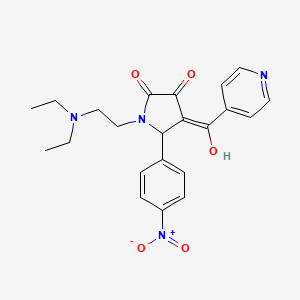
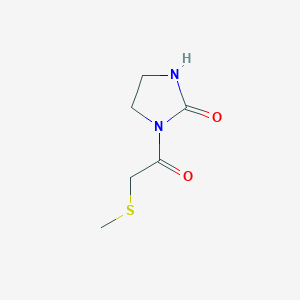
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
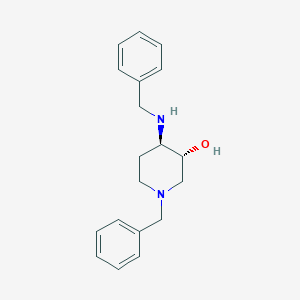
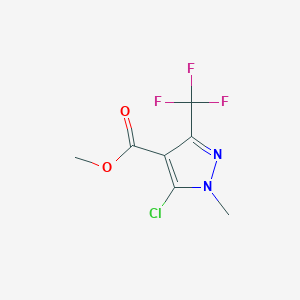
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)